8-HYDROXYJULOLIDINE-9-ALDEHYDE

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

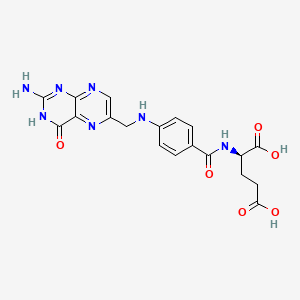

8-Hydroxyjulolidine-9-aldehyde (8-HJ) is a chemical compound that belongs to the class of heterocyclic compounds. It has been widely studied due to its unique chemical properties and potential applications in various fields.

Aplicaciones Científicas De Investigación

Synthesis of Aminocoumarins

8-Hydroxyjulolidine-9-aldehyde serves as an intermediate in the synthesis of aminocoumarins. The process involves a microwave-accelerated Pechmann reaction, which is a method for synthesizing coumarins . Aminocoumarins are significant due to their diverse biological activities, including antibacterial, antifungal, and anticoagulant properties.

Preparation of Coumarin C-Ribosides

This compound is also utilized as a starting material for the preparation of coumarin C-ribosides . These ribosides have potential applications in medicinal chemistry, particularly as they relate to nucleoside analogs which are important in antiviral therapies.

Zinc Sensing in Neuronal Imaging

8-Hydroxyjulolidine-9-aldehyde is a reactant in the development of iminocoumarin-based zinc sensors suitable for ratiometric fluorescence imaging of neuronal zinc . This application is crucial for studying the role of zinc in neurotransmission and neurodegeneration.

Cell Culture and Gene Therapy

The compound has applications in cell culture and gene therapy solutions. It can be used in various cell analysis methods, contributing to the advancement of research in cellular biology and gene therapy .

Mecanismo De Acción

Target of Action

The primary target of 8-Hydroxyjulolidine-9-aldehyde is hydrogen sulfide (H2S) and silicate in aqueous solution . These targets play a crucial role in various biological systems, including cellular signaling and metabolic processes.

Mode of Action

8-Hydroxyjulolidine-9-aldehyde acts as a probe that exhibits pH-sensitive detection of its targets . It interacts with hydrogen sulfide and silicate, displaying an excellent selectivity over other weak acid salts . This interaction allows the compound to detect H2S in live cells, providing a powerful method to study H2S chemistry in biological systems .

Result of Action

The result of the action of 8-Hydroxyjulolidine-9-aldehyde is the detection of H2S in live cells . This enables the study of H2S chemistry in biological systems, contributing to our understanding of the role of H2S in various physiological processes .

Action Environment

The action of 8-Hydroxyjulolidine-9-aldehyde is influenced by environmental factors such as pH . The compound exhibits pH-sensitive detection, meaning its efficacy and stability may vary depending on the pH of the environment . Additionally, it is recommended to protect the compound from light and moisture, suggesting that these factors could also influence its action .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of 8-HYDROXYJULOLIDINE-9-ALDEHYDE can be achieved through a multi-step process involving the conversion of commercially available starting materials into the desired product.", "Starting Materials": [ "2,4-pentanedione", "2-aminobenzaldehyde", "sodium borohydride", "acetic acid", "sodium hydroxide", "ethanol", "hydrochloric acid", "sodium chloride", "water" ], "Reaction": [ "Step 1: Condensation of 2,4-pentanedione and 2-aminobenzaldehyde in ethanol with the addition of acetic acid as a catalyst to form 8-hydroxy-2-(2-aminophenyl)chromen-4-one.", "Step 2: Reduction of 8-hydroxy-2-(2-aminophenyl)chromen-4-one with sodium borohydride in ethanol to form 8-hydroxy-2-(2-aminophenyl)chroman-4-ol.", "Step 3: Oxidation of 8-hydroxy-2-(2-aminophenyl)chroman-4-ol with sodium chlorite in acetic acid to form 8-hydroxy-2-(2-aminophenyl)chroman-4-one.", "Step 4: Conversion of 8-hydroxy-2-(2-aminophenyl)chroman-4-one to 8-HYDROXYJULOLIDINE-9-ALDEHYDE through a Pinner reaction with hydrochloric acid and sodium hydroxide in water." ] } | |

Número CAS |

105847-59-4 |

Fórmula molecular |

C13H15NO2 |

Peso molecular |

217.26 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-indole-3-carbaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone](/img/structure/B1141424.png)

![(2R,3R,11bR)-10-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,9-diol](/img/structure/B1141435.png)

![(2R,3R,11bR)-10-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,9-diol](/img/structure/B1141436.png)